Nesolicaftor - 1953130-87-4

Nesolicaftor

Catalog Number: EVT-281427
CAS Number: 1953130-87-4
Molecular Formula: C18H18N4O4
Molecular Weight: 354.366
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nesolicaftor, also known as PTI-428, is a compound classified as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. [, ] It is being investigated for its potential to improve the function of the CFTR protein in individuals with cystic fibrosis (CF). [] CFTR amplifiers work by increasing the activity of CFTR protein present at the cell surface. [] Nesolicaftor is intended to be used in combination with other CFTR modulators, such as elexacaftor/tezacaftor/ivacaftor (ETI), to further enhance their efficacy. []

Mechanism of Action

Nesolicaftor acts as a CFTR amplifier, increasing the activity of the CFTR protein at the cell surface. [] While the exact mechanism is not fully elucidated in the provided literature, research suggests that Nesolicaftor may achieve this by increasing the expression of CFTR mRNA, leading to higher levels of CFTR protein. [] One study showed that Nesolicaftor could counteract the inhibitory effect of TGF-β1, a cytokine associated with inflammation and reduced CFTR activity, by increasing CFTR mRNA expression. [] This effect was also observed in cells overexpressing miR-145, a negative regulator of CFTR expression. []

Applications
  • Restoring CFTR Function in CF: Nesolicaftor, in combination with other CFTR modulators like elexacaftor/tezacaftor/ivacaftor (ETI), shows promise in improving the function of the F508del-CFTR protein, a common mutation in CF. [, ]
  • Counteracting Inflammatory Effects: Nesolicaftor has demonstrated the ability to counteract the negative effects of TGF-β1 on F508del-CFTR function, suggesting a potential role in mitigating the impact of inflammation on CFTR activity. []
  • Enhancing Mucociliary Clearance: Research suggests that Nesolicaftor may improve mucociliary clearance, a crucial defense mechanism in the lungs, which is often impaired in CF. [, ] This aspect is being investigated in combination with other therapies like Telmisartan. []
  • Addressing Nonsense Mutations: Nesolicaftor is being explored in combination therapies with other drugs targeting nonsense mutations in the CFTR gene. [] This research aims to develop personalized treatment strategies for CF patients with different types of mutations. []
Future Directions
  • Evaluation in larger clinical trials: While initial clinical trials have shown promise, larger and longer-term studies are required to confirm the efficacy and safety of Nesolicaftor in CF patients. [, , , , , ]
  • Optimization of combination therapies: Determining the optimal combinations and dosages of Nesolicaftor with other CFTR modulators and therapies is crucial for maximizing treatment efficacy. []
  • Investigating its potential in other respiratory diseases: Given its effects on mucociliary clearance, Nesolicaftor could be explored as a potential therapeutic agent for other respiratory diseases characterized by impaired mucociliary function. []

Elexacaftor

  • Compound Description: Elexacaftor is a CFTR corrector that helps to stabilize the F508del-CFTR protein, increasing its trafficking to the cell surface. []
  • Relevance: Elexacaftor is often used in combination with tezacaftor and ivacaftor (forming the triple-combination therapy known as Trikafta or ETI) for treating cystic fibrosis. Research indicates that nesolicaftor can further enhance the efficacy of ETI in restoring F508del-CFTR function. []
  • Compound Description: Tezacaftor is another CFTR corrector that works similarly to elexacaftor by improving the processing and trafficking of F508del-CFTR to the cell surface. []
  • Relevance: Tezacaftor is a component of ETI, and studies suggest that nesolicaftor can augment the positive effects of ETI on F508del-CFTR function. []
  • Compound Description: Ivacaftor acts as a CFTR potentiator, which means it improves the function of CFTR protein that has successfully reached the cell surface. []
  • Relevance: Ivacaftor is a part of the ETI treatment regimen. Nesolicaftor has been shown to further improve the F508del-CFTR response when combined with ETI. []

PTI-808

  • Compound Description: PTI-808 is a CFTR potentiator. []
  • Relevance: PTI-808 has been investigated in combination with PTI-801 (a CFTR corrector) and nesolicaftor as a potential therapy for cystic fibrosis. []

PTI-801

  • Compound Description: PTI-801 is a CFTR corrector. []
  • Relevance: PTI-801 has been studied in conjunction with PTI-808 and nesolicaftor as a possible treatment option for cystic fibrosis. []

Dirocaftor

  • Compound Description: Dirocaftor is a CFTR potentiator. []
  • Relevance: Dirocaftor has been investigated in combination with posenacaftor (a corrector) and nesolicaftor for the treatment of cystic fibrosis. []

Posenacaftor

  • Compound Description: Posenacaftor is a CFTR corrector. []
  • Relevance: Posenacaftor has been studied in combination with dirocaftor and nesolicaftor as a potential therapeutic option for cystic fibrosis. []

SMG1i

  • Compound Description: SMG1i is a small molecule inhibitor of the kinase SMG1. It acts by inhibiting nonsense-mediated decay (NMD), a cellular process that degrades mRNA transcripts containing premature termination codons (PTCs). []
  • Relevance: While not structurally related to nesolicaftor, SMG1i represents a different therapeutic strategy for addressing nonsense mutations in the CFTR gene. [] Unlike nesolicaftor, which aims to enhance the function of existing CFTR protein, SMG1i focuses on increasing the amount of functional CFTR mRNA available for translation. []

G418 (Geneticin)

  • Compound Description: G418 is an aminoglycoside antibiotic that can induce the translational readthrough of premature termination codons (PTCs). []
  • Relevance: G418 represents a distinct approach from nesolicaftor in addressing nonsense mutations in CFTR. It promotes the production of full-length CFTR protein by overriding the stop signal encoded by the PTC. []

ELX-02

  • Compound Description: ELX-02 is another compound that facilitates the readthrough of premature stop codons, aiming to restore full-length protein synthesis. []
  • Relevance: Similar to G418, ELX-02 offers a different approach compared to nesolicaftor for addressing nonsense mutations. Its mechanism focuses on enabling the ribosome to bypass the PTC and continue translation. []

VX-809 (Lumacaftor)

  • Compound Description: VX-809 functions as a CFTR corrector, assisting in the proper folding and trafficking of CFTR protein to the cell surface. []
  • Relevance: VX-809 addresses CFTR dysfunction through a distinct mechanism compared to nesolicaftor. While nesolicaftor amplifies the function of existing CFTR, VX-809 primarily improves the amount of functional CFTR protein that reaches the cell membrane. []

VX-445

  • Compound Description: VX-445 is a CFTR corrector that aids in the proper folding and trafficking of the CFTR protein. []
  • Relevance: Similar to VX-809, VX-445 differs from nesolicaftor in its mechanism of action, focusing on improving the processing and trafficking of CFTR rather than directly amplifying its function. []

Telmisartan

  • Compound Description: Telmisartan is an angiotensin II receptor blocker, typically used to treat hypertension. It has shown potential in preclinical studies for improving mucociliary clearance. []
  • Relevance: Telmisartan, when combined with nesolicaftor, has demonstrated synergistic effects in restoring mucociliary function in in vitro models of COPD. [] This suggests a potential therapeutic benefit of combining these compounds for respiratory diseases.

Properties

CAS Number

1953130-87-4

Product Name

Nesolicaftor

IUPAC Name

N-[3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl]-3-phenyl-1,2-oxazole-5-carboxamide

Molecular Formula

C18H18N4O4

Molecular Weight

354.366

InChI

InChI=1S/C18H18N4O4/c1-10(23)17-20-21-18(25-17)12-7-13(8-12)19-16(24)15-9-14(22-26-15)11-5-3-2-4-6-11/h2-6,9-10,12-13,23H,7-8H2,1H3,(H,19,24)/t10-,12?,13?/m1/s1

InChI Key

XPEHHUISIBFLHX-RAIGVLPGSA-N

SMILES

CC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O

Solubility

Soluble in DMSO

Synonyms

PTI-428; PTI 428; PTI428;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.